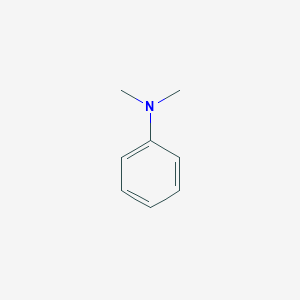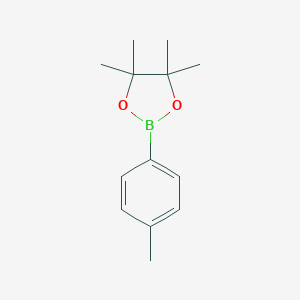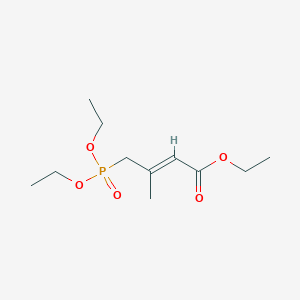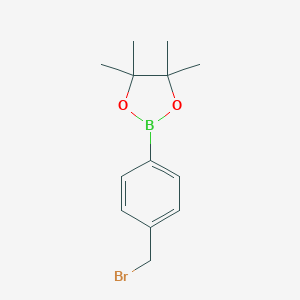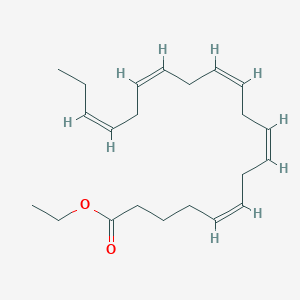![molecular formula C11H16O B042470 [4-(2-Méthylpropyl)phényl]méthanol CAS No. 110319-85-2](/img/structure/B42470.png)
[4-(2-Méthylpropyl)phényl]méthanol
Vue d'ensemble
Description
Benzenemethanol, 4-(2-methylpropyl)-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed medications in the world, with millions of people taking it every day. The chemical formula of ibuprofen is C13H18O2, and it has a molecular weight of 206.28 g/mol.
Applications De Recherche Scientifique
Synthèse de produits naturels bioactifs
Les dérivés phénoliques comme le [4-(2-Méthylpropyl)phényl]méthanol présentent un fort potentiel en tant que blocs de construction pour la synthèse de produits naturels bioactifs . Ces produits naturels peuvent avoir diverses activités biologiques, notamment des effets antitumoraux et anti-inflammatoires .
Production de polymères conducteurs
Ce composé peut également être utilisé dans la synthèse de polymères conducteurs . Les polymères conducteurs ont une large gamme d'applications, notamment dans la production de dispositifs électroniques, de capteurs et de batteries.
Industrie des plastiques
Dans l'industrie des plastiques, les m-aryloxyphénols, une catégorie qui comprend le this compound, sont utilisés en raison de leur capacité à améliorer la stabilité thermique et la résistance au feu des matériaux .
Adhésifs et revêtements
Ce composé est également utilisé dans la production d'adhésifs et de revêtements . Ses propriétés peuvent améliorer la durabilité et les performances de ces produits.
Antioxydants
Les m-aryloxyphénols ont des applications en tant qu'antioxydants . Ils peuvent contribuer à prévenir les processus d'oxydation qui peuvent entraîner la dégradation des matériaux.
Absorbants ultraviolets
Ces composés peuvent également agir comme des absorbants ultraviolets , protégeant les matériaux des effets néfastes des rayons UV.
Ignifugeants
Une autre application importante des m-aryloxyphénols est leur utilisation en tant qu'ignifugeants . Ils peuvent contribuer à réduire l'inflammabilité des matériaux, les rendant plus sûrs à utiliser.
Recherche et développement
Compte tenu de ses propriétés uniques, le this compound est également utilisé dans diverses activités de recherche et développement. Par exemple, il peut être utilisé pour développer de nouvelles méthodes de synthèse ou pour explorer ses activités biologiques potentielles
Propriétés
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLPKKJTRFTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562294 | |
| Record name | [4-(2-Methylpropyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110319-85-2 | |
| Record name | 4-(2-Methylpropyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110319-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Methylpropyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-methylpropyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

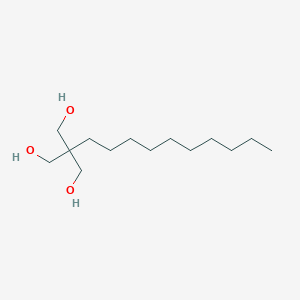
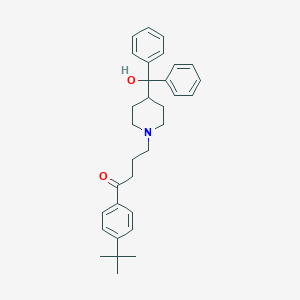

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

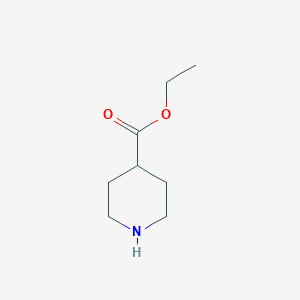
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)

